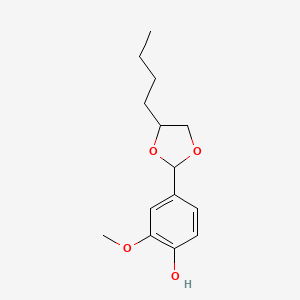
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol is an organic compound belonging to the class of methoxyphenols. Methoxyphenols are characterized by the presence of a methoxy group attached to the benzene ring of a phenol moiety. This compound is known for its unique structural features, which include a butyl-substituted dioxolane ring and a methoxyphenol core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of butyl aldehyde with ethylene glycol in the presence of an acid catalyst.
Attachment to the Phenol Core: The dioxolane ring is then attached to the phenol core through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding quinone.
Reduction: The phenol moiety can be reduced to form a hydroquinone derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenol moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol moiety can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of biological molecules. The dioxolane ring may also contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: This compound has a similar structure but with a methyl group instead of a butyl group on the dioxolane ring.
2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: This compound features an ethoxy group instead of a methoxy group on the phenol core.
Uniqueness
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol is unique due to the presence of the butyl-substituted dioxolane ring, which can influence its physical and chemical properties, such as solubility and reactivity
Propiedades
Número CAS |
918789-73-8 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
4-(4-butyl-1,3-dioxolan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C14H20O4/c1-3-4-5-11-9-17-14(18-11)10-6-7-12(15)13(8-10)16-2/h6-8,11,14-15H,3-5,9H2,1-2H3 |
Clave InChI |
KRDKLDJRRAMRML-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1COC(O1)C2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)

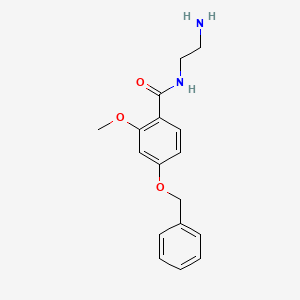

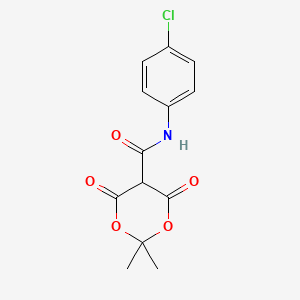



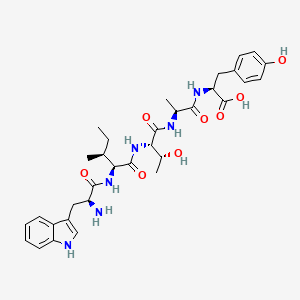
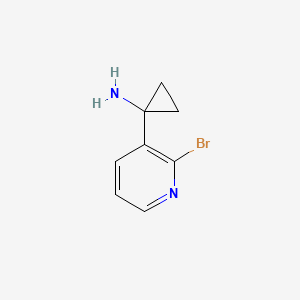
![4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B12630645.png)

![Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630654.png)
![3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene](/img/structure/B12630657.png)
